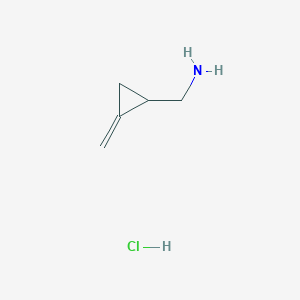![molecular formula C24H25N5O2 B2827442 1-methyl-9-(4-methylphenyl)-3-[(4-methylphenyl)methyl]-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione CAS No. 848061-38-1](/img/structure/B2827442.png)
1-methyl-9-(4-methylphenyl)-3-[(4-methylphenyl)methyl]-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-methyl-9-(4-methylphenyl)-3-[(4-methylphenyl)methyl]-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione is a useful research compound. Its molecular formula is C24H25N5O2 and its molecular weight is 415.497. The purity is usually 95%.
BenchChem offers high-quality 1-methyl-9-(4-methylphenyl)-3-[(4-methylphenyl)methyl]-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-methyl-9-(4-methylphenyl)-3-[(4-methylphenyl)methyl]-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
NMR Spectroscopy in Diagnosis
One study discusses the use of 1H-NMR spectroscopy for diagnosing inborn errors of purine and pyrimidine metabolism, highlighting its potential as a valuable tool in evaluating patients with these disorders. The technique allows for the identification of characteristic abnormalities in the 1H-NMR spectra of urine samples from patients, aiding in the straightforward diagnosis of diseases related to pyrimidine metabolism and most purine metabolism defects (Wevers et al., 1999).
Screening for Metabolic Disorders
Another study emphasizes the importance of including purine and pyrimidine analysis in the selective screening for inborn errors of metabolism in specialized laboratories. Over thirteen years, urine/plasma specimens from approximately 1600 patients were studied, identifying several patients with disorders in purine and pyrimidine metabolism, thus underscoring the role of this analysis in diagnosing these rare but impactful disorders (Castro et al., 2014).
Metabolic Profiling in Amniotic Fluid
Research on the metabolic profiling of amniotic fluid highlights its potential as a biochemical tool to screen for inborn errors of metabolism and fetal anomalies. This study established physiological reference intervals for several metabolites in amniotic fluid, providing insights into normal and pathological conditions related to purine and pyrimidine metabolism (Amorini et al., 2011).
Purine and Pyrimidine Metabolism in Diseases
Further studies focus on the role of purine and pyrimidine metabolism in various diseases, such as developmental disorders associated with increased cellular nucleotidase activity and the effects of dietary components on purine and lipoprotein metabolism. These insights contribute to our understanding of the metabolic pathways involved and the potential therapeutic approaches (Page et al., 1997; Kelley et al., 1970).
properties
IUPAC Name |
1-methyl-9-(4-methylphenyl)-3-[(4-methylphenyl)methyl]-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N5O2/c1-16-5-9-18(10-6-16)15-29-22(30)20-21(26(3)24(29)31)25-23-27(13-4-14-28(20)23)19-11-7-17(2)8-12-19/h5-12H,4,13-15H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBQCBWCMPLOOGW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C(=O)C3=C(N=C4N3CCCN4C5=CC=C(C=C5)C)N(C2=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



methanone](/img/structure/B2827361.png)
![N-(2,5-difluorophenyl)-2-(7-methyl-4-oxo-9-phenylpyrido[3',2':4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2827362.png)
![N-(benzo[d]thiazol-2-yl)-2-((6-(thiophen-2-yl)pyridazin-3-yl)thio)acetamide](/img/structure/B2827365.png)
![7-(3,4-dimethoxyphenyl)-4-hydroxypyrido[2',3':4,5]thieno[2,3-b]pyridin-2(1H)-one](/img/structure/B2827366.png)
![4-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)piperidin-1-yl]benzoic acid](/img/structure/B2827367.png)
![N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide](/img/structure/B2827368.png)
![2-[(4-chlorobenzyl)sulfanyl]-N-(4-ethylphenyl)acetamide](/img/structure/B2827374.png)




